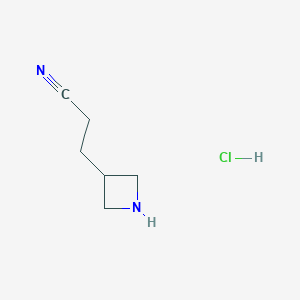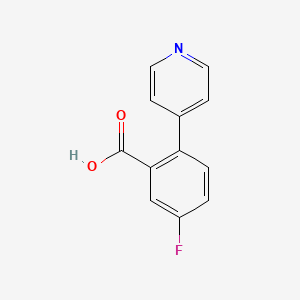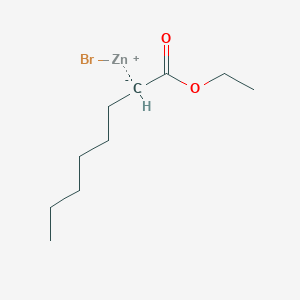
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether: is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically supplied as a 0.50 M solution in ether, which helps stabilize the reactive zinc species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxooctan-2-ylzinc bromide can be synthesized through the reaction of 1-ethoxy-1-oxooctane with zinc bromide in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxy-1-oxooctane+ZnBr2→1-Ethoxy-1-oxooctan-2-ylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-1-oxooctan-2-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then diluted to the desired concentration in ether.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-1-oxooctan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophilic compounds.
Conditions: Reactions are typically carried out under an inert atmosphere, at low temperatures, and in the presence of a solvent like ether.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry: 1-Ethoxy-1-oxooctan-2-ylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the construction of biologically active molecules.
Industry: In the industrial sector, 1-ethoxy-1-oxooctan-2-ylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mécanisme D'action
The mechanism by which 1-ethoxy-1-oxooctan-2-ylzinc bromide exerts its effects involves the nucleophilic addition of the zinc-bound carbon to electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively participate in carbon-carbon bond-forming reactions.
Comparaison Avec Des Composés Similaires
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 1-Ethoxy-1-oxohexan-2-ylzinc bromide
Comparison: 1-Ethoxy-1-oxooctan-2-ylzinc bromide is unique due to its specific chain length and functional groups, which influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling in synthetic applications.
Conclusion
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether, is a versatile and valuable reagent in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C10H19BrO2Zn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h9H,3-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CQYOCDBCUYFHHB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[CH-]C(=O)OCC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)


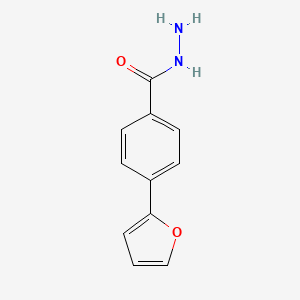
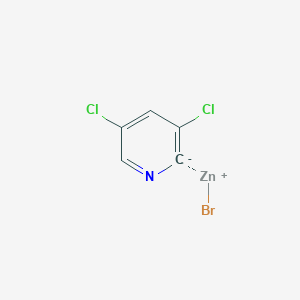
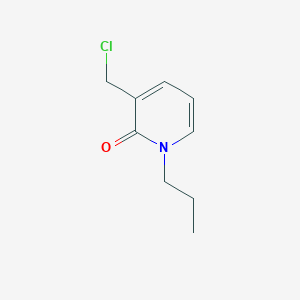
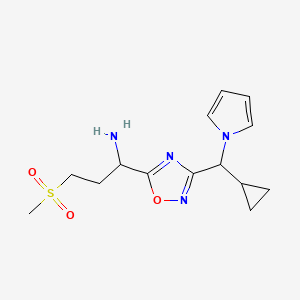

![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)


![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
